1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one
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Overview
Description
1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one typically involves the reaction of tert-butyl hydrazine with a suitable thioxomethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the pyrazoline ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The aminothioxomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one involves its interaction with specific molecular targets. The aminothioxomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity. The pyrazoline ring may participate in electron transfer processes, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
- 1-(Aminomethyl)-3-(tert-butyl)-3-pyrazolin-5-one
- 1-(Thioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one
- 1-(Aminothioxomethyl)-3-methyl-3-pyrazolin-5-one
Comparison: 1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one stands out due to the presence of both the aminothioxomethyl and tert-butyl groups. This combination imparts unique chemical properties, such as increased steric hindrance and specific reactivity patterns. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-tert-butyl-3-oxo-1H-pyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)5-4-6(12)11(10-5)7(9)13/h4,10H,1-3H3,(H2,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFONXGCUXWBABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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